molecular formula C23H19ClN2OS B11079541 (2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11079541
M. Wt: 406.9 g/mol
InChI Key: SQZLWYCQCMQGPS-UHFFFAOYSA-N
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Description

(2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a chloromethylbenzyl group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound may also interact with signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-(3-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-5-(4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-5-(3-chloro-4-methylphenyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

(2Z)-5-(3-chloro-4-methylbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to the presence of both a chloromethyl and a phenyl group, which may contribute to its unique chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with various molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

5-[(3-chloro-4-methylphenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19ClN2OS/c1-16-12-13-17(14-20(16)24)15-21-22(27)26(19-10-6-3-7-11-19)23(28-21)25-18-8-4-2-5-9-18/h2-14,21H,15H2,1H3

InChI Key

SQZLWYCQCMQGPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)Cl

Origin of Product

United States

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